2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility as synthetic intermediates . This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyrrolidine ring and an ethan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(pyrrolidin-1-yl)ethan-1-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethoxymethyl group is introduced to the nitrogen atom of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the nitrogen atom or the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, resulting in its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the ethoxymethyl group, resulting in different chemical and biological properties.
N-ethylpyrrolidine: Similar structure but with an ethyl group instead of an ethoxymethyl group.
2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethan-1-amine: Contains a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
The presence of the ethoxymethyl group in 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine imparts unique chemical and biological properties, such as enhanced solubility and binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-8-9-4-3-6-11(9)7-5-10/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRUDSVHYMUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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